benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate
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Overview
Description
This compound contains several functional groups including a benzyl group, an amide group, and a pyrrolo[2,3-c]pyridine group . The benzyl group is a common functional group in organic chemistry, consisting of a phenyl group (a six-membered aromatic ring) attached to a CH2 group . The amide group consists of a carbonyl group (C=O) attached to a nitrogen . Pyrrolo[2,3-c]pyridine is a bicyclic compound containing a pyrrole ring fused with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic pyrrolo[2,3-c]pyridine group and the benzyl group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the aromatic rings. Amides can participate in a variety of reactions, including hydrolysis and reduction . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with aromatic rings and amide groups have relatively high boiling points due to the presence of delocalized π electrons and the ability to form hydrogen bonds . The compound is likely to be solid at room temperature.Scientific Research Applications
Antimitotic Agents and Biological Activity Research has identified compounds with similar structures to the specified chemical, exploring their synthesis and biological activities, particularly as antimitotic agents. For instance, studies on chiral isomers of related compounds have demonstrated their activity in several biological systems, with specific isomers showing greater potency (Temple & Rener, 1992). Further, compounds like ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have been synthesized and evaluated for their antimitotic properties, demonstrating significant biological activities (Carroll Temple, 1990).
Genotoxicity Studies A study on the genotoxic effects of various compounds, including benzyl and ethyl derivatives, on human lymphocytes using the comet assay, highlighted the importance of evaluating the DNA-damaging potential of chemical compounds in medical research (Chen et al., 2008).
Synthesis and Evaluation of Antineoplastic Agents Compounds with structures related to the specified chemical have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents, indicating the role of such compounds in the development of new therapeutic agents (Ram et al., 1992).
Pharmacological Activity Research into the synthesis and pharmacological activity of related compounds, such as ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, has provided insights into their antiradical, anti-inflammatory, and antihypoxic activities, contributing to the understanding of their therapeutic potential (Zykova et al., 2016).
Future Directions
properties
IUPAC Name |
benzyl N-[2-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-23-10-7-16-8-11-24(19(26)18(16)23)12-9-21-17(25)13-22-20(27)28-14-15-5-3-2-4-6-15/h2-8,10-11H,9,12-14H2,1H3,(H,21,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGDCIAOTTUODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate |
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